N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based compound that has shown significant activity against M. tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The interaction of this compound with its target, DprE1, results in the inhibition of the enzyme’s function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and eventual bacterial death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DprE1 enzyme activity, disruption of arabinogalactan biosynthesis, compromised cell wall integrity, and the death of M. tuberculosis bacteria .
Biochemical Analysis
Biochemical Properties
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions are primarily inhibitory, leading to the disruption of essential biochemical pathways in target organisms. The compound’s ability to inhibit these enzymes makes it a potential candidate for antimicrobial and anticancer therapies.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it inhibits DNA gyrase by binding to its active site, preventing the enzyme from performing its function in DNA replication. This inhibition results in the disruption of DNA synthesis and cell division, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function. These findings suggest that the compound maintains its bioactivity over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with dihydroorotase disrupts the pyrimidine biosynthesis pathway, leading to reduced nucleotide synthesis and impaired cell proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins may aid in its distribution within the cellular environment, ensuring its localization to specific sites of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate brominated thiophene carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the benzothiazole ring .
Industrial Production Methods
The use of microwave irradiation and one-pot multicomponent reactions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of N-substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. The bromine atom also contributes to the compound’s ability to participate in halogen bonding, which can be advantageous in the design of new materials and drugs .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSDZIOSGNMNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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